C2-Methyl Substituent on the Quinoline Core Enhances PARP-1 Inhibitory Potency by 3.6-Fold Relative to the Clinical Candidate 5-AIQ
In a head-to-head in vitro enzymatic assay using human recombinant PARP-1, the 2-methylquinoline-8-carboxamide core (which is embedded in the target compound) exhibited an IC50 of 500 nM, representing a 3.6-fold improvement in potency over the well-established PARP inhibitor 5-aminoisoquinolin-1-one (5-AIQ), which gave an IC50 of 1,800 nM under identical conditions [1]. This demonstrates that the C2-methyl group is not merely a lipophilic appendage but a critical potency-driving motif validated against an industry-standard comparator.
| Evidence Dimension | PARP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 500 nM (2-methylquinoline-8-carboxamide core) |
| Comparator Or Baseline | 5-AIQ: IC50 = 1,800 nM |
| Quantified Difference | 3.6-fold more potent |
| Conditions | Human recombinant PARP-1, Trevigen colorimetric assay |
Why This Matters
Procurement of compounds bearing the 2-methyl substituent selects for a pharmacophore with demonstrated 3.6-fold higher target engagement than the widely used tool compound 5-AIQ, directly reducing the amount of compound required per assay and improving signal-to-noise in cellular PARylation studies.
- [1] Lord, A.-M. et al. J. Med. Chem. 2009, 52, 868–877. (IC50 500 nM for 2-methylquinoline-8-carboxamide; IC50 1.8 µM for 5-AIQ). View Source
